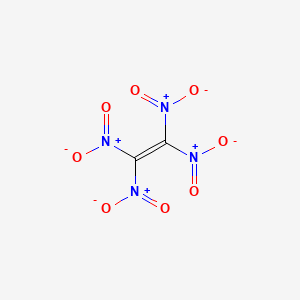
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 4-methoxy-2,2-diphenyl-2H-1,3-benzodioxole with bromine in the presence of a suitable solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but lacks the benzodioxole moiety.
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Contains a different substitution pattern on the benzodioxole ring.
Uniqueness: 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to its combination of a bromine atom, methoxy group, and benzodioxole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
14665-19-1 |
|---|---|
Molecular Formula |
C22H17BrO4 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-bromo-1-(4-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C22H17BrO4/c1-25-20-17(18(24)14-23)12-13-19-21(20)27-22(26-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,14H2,1H3 |
InChI Key |
YDUUWMKGCNTCTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)

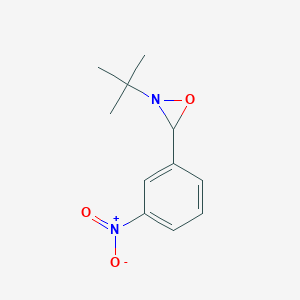


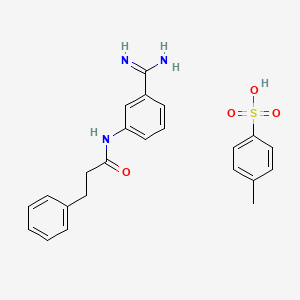

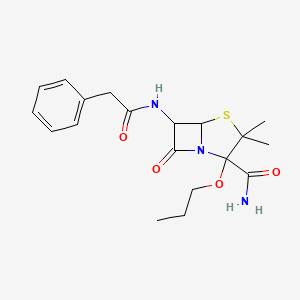
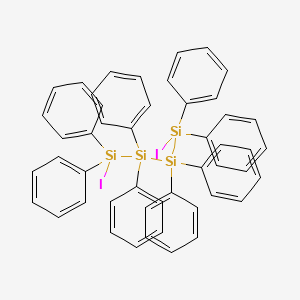

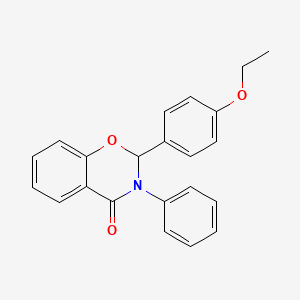
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
